molecular formula C14H17N3OS B11316772 [(1-cyclopentyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile

[(1-cyclopentyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile

Cat. No.: B11316772
M. Wt: 275.37 g/mol
InChI Key: ZKOOBDVRHNWQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-CYCLOPENTYL-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a cyclopentyl group, a pyrimidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-CYCLOPENTYL-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE typically involves multiple steps, starting with the preparation of the cyclopentyl and pyrimidine intermediates. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts . The reaction conditions often include refluxing in xylene followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-CYCLOPENTYL-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate or hydrogen peroxide), reducing agents (such as lithium aluminum hydride or sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-({1-CYCLOPENTYL-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-CYCLOPENTYL-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to altered cell function or death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-CYCLOPENTYL-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE is unique due to its specific structural features, such as the cyclopentyl group and the nitrile group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and may contribute to its specific applications and mechanisms of action.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

2-[(1-cyclopentyl-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C14H17N3OS/c15-8-9-19-13-11-6-3-7-12(11)17(14(18)16-13)10-4-1-2-5-10/h10H,1-7,9H2

InChI Key

ZKOOBDVRHNWQJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(CCC3)C(=NC2=O)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.